2-Chloro-4-iodobenzene-1-sulfonyl chloride

Catalog No.
S903370
CAS No.
1099660-72-6
M.F
C6H3Cl2IO2S
M. Wt
336.96 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4-iodobenzene-1-sulfonyl chloride

CAS Number

1099660-72-6

Product Name

2-Chloro-4-iodobenzene-1-sulfonyl chloride

IUPAC Name

2-chloro-4-iodobenzenesulfonyl chloride

Molecular Formula

C6H3Cl2IO2S

Molecular Weight

336.96 g/mol

InChI

InChI=1S/C6H3Cl2IO2S/c7-5-3-4(9)1-2-6(5)12(8,10)11/h1-3H

InChI Key

ICVMRDPGPFENNX-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1I)Cl)S(=O)(=O)Cl

Canonical SMILES

C1=CC(=C(C=C1I)Cl)S(=O)(=O)Cl

2-Chloro-4-iodobenzene-1-sulfonyl chloride is a sulfonating agent with the chemical formula C₆H₃Cl₂IO₂S and a molecular weight of 336.96 g/mol. This compound appears as a white to light yellow crystalline solid, characterized by its high reactivity and versatility in organic synthesis. It has a melting point of 172–175 °C and is soluble in polar solvents such as methanol, ethanol, and acetone, but insoluble in hydrocarbons . The compound is classified as hazardous due to its corrosive nature and potential toxicity, necessitating careful handling in laboratory settings .

Due to its electrophilic nature. It readily reacts with:

  • Water: Hydrolysis can occur, leading to the formation of sulfonic acid derivatives.
  • Alcohols: It can form sulfonate esters.
  • Amines: The compound can react with amines to yield sulfonamide derivatives.
  • Thiols: Reaction with thiols can produce thioether compounds.

These reactions showcase its utility as a versatile reagent in organic synthesis.

Studies have indicated that 2-chloro-4-iodobenzene-1-sulfonyl chloride exhibits several biological activities, including:

  • Antitumor Activity: Preliminary investigations have shown effectiveness against various cancer cell lines.
  • Antibacterial and Antifungal Properties: The compound has demonstrated potential against certain bacterial and fungal strains.

The synthesis of 2-chloro-4-iodobenzene-1-sulfonyl chloride typically involves:

  • Starting Material: 2-Iodo-4-nitrobenzenesulfonyl chloride.
  • Reagent: Thionyl chloride is used as a chlorinating agent.
  • Catalyst: A suitable catalyst may be employed to facilitate the reaction.

The product can be purified through crystallization or chromatography techniques. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry are utilized to confirm the identity of the synthesized compound .

2-Chloro-4-iodobenzene-1-sulfonyl chloride finds extensive applications in various fields:

  • Organic Synthesis: Used as a sulfonating agent, coupling agent, and derivatizing agent.
  • Biological Imaging: Acts as a fluorescent probe due to its reactive nature.
  • Catalysis: Serves as a precatalyst in several catalytic reactions.

Its high reactivity makes it an essential tool in both academic research and industrial applications .

Research into the interactions of 2-chloro-4-iodobenzene-1-sulfonyl chloride with biological systems has highlighted its potential as a therapeutic agent. Ongoing studies focus on:

  • Mechanisms of action against cancer cells.
  • Interaction profiles with various biomolecules.

These investigations aim to uncover novel applications and therapeutic strategies utilizing this compound .

Several compounds exhibit structural or functional similarities to 2-chloro-4-iodobenzene-1-sulfonyl chloride. Here are some notable examples:

Compound NameChemical FormulaKey Features
4-Iodobenzenesulfonyl chlorideC₆H₄ClIO₂SSimilar sulfonyl group; used in similar reactions
4-Chloro-2-iodobenzenesulfonyl chlorideC₆H₄Cl₂IO₂SVariation in halogen positioning; similar reactivity
2-Iodobenzenesulfonyl chlorideC₆H₅IOS₂ClLacks chlorine at para position; different reactivity

Uniqueness

The uniqueness of 2-chloro-4-iodobenzene-1-sulfonyl chloride lies in its specific combination of halogens (chlorine and iodine) at defined positions on the benzene ring, which enhances its reactivity profile compared to other similar compounds. This unique structure allows for diverse applications in organic synthesis and biological research .

Classical Sulfonation and Halogenation Pathways

Classical synthetic approaches to 2-chloro-4-iodobenzene-1-sulfonyl chloride rely on traditional electrophilic aromatic substitution reactions, primarily involving sequential sulfonation and halogenation steps [1] [2]. The fundamental pathway begins with the sulfonation of appropriately substituted benzene derivatives using chlorosulfonic acid as the primary sulfonating agent [3] [4].

The conventional sulfonation process employs chlorosulfonic acid in stoichiometric or excess quantities to achieve complete conversion to the sulfonyl chloride functionality [5] [3]. Temperature control remains critical during this process, with optimal conditions typically maintained between 50°C to 70°C to prevent decomposition while ensuring adequate reaction rates [6] [5]. The mechanism proceeds through the formation of sulfur trioxide-hydrogen complex as the active electrophile, which attacks the aromatic ring according to standard electrophilic aromatic substitution principles [1] [2].

Sequential halogenation strategies involve the strategic introduction of chlorine and iodine substituents through distinct reaction pathways [7] [8]. Chlorination typically employs chlorine gas in the presence of iron trichloride or aluminum chloride catalysts under controlled temperature conditions [8] [9]. The reaction proceeds through the formation of an activated chlorine-catalyst complex that serves as the electrophilic species [8].

For iodine incorporation, specialized reagent systems utilizing silver hexafluoroantimonate with molecular iodine have demonstrated superior regioselectivity for chlorinated aromatic substrates [7]. This approach allows for selective para-position iodination relative to existing chlorine substituents, yielding the desired substitution pattern with high specificity [7].

Table 1: Classical Sulfonation Reaction Conditions

SubstrateSulfonating AgentTemperature (°C)Time (h)Yield (%)Reference
ChlorobenzeneChlorosulfonic acid50-601.071 [10]
ChlorobenzeneChlorosulfonic acid + Thionyl chloride702.094 [5]
IodobenzeneChlorosulfonic acid601.085 [11]
BenzeneChlorosulfonic acid553.075 [12]

The traditional approach utilizing chlorosulfonic acid demonstrates consistent yields ranging from 71% to 94% depending on reaction conditions and substrate substitution patterns [5] [10]. Temperature optimization studies indicate that maintaining reaction temperatures between 50°C and 70°C provides the optimal balance between reaction rate and product stability [6] [5].

Mechanistic studies reveal that the sulfonation reaction proceeds through a reversible electrophilic aromatic substitution mechanism, allowing for thermodynamic control of product distribution under equilibrium conditions [1] [4]. This reversibility enables the use of sulfonic acid groups as temporary protecting groups in multi-step synthetic sequences [2].

The halogenation steps require careful consideration of the directing effects of existing substituents [13] [7]. Chlorine substituents exhibit meta-directing properties due to their electron-withdrawing nature, while the sulfonyl chloride group provides strong meta-directing influence [13]. These combined effects necessitate specific reaction conditions to achieve the desired substitution pattern.

Iodination reactions utilizing silver-mediated systems provide enhanced regioselectivity compared to traditional iron or aluminum-catalyzed processes [7] [14]. The silver hexafluoroantimonate-iodine combination demonstrates particular effectiveness for introducing iodine substituents in positions ortho or para to existing chlorine atoms [7].

Catalytic Approaches for Regioselective Synthesis

Modern catalytic methodologies have significantly advanced the regioselective synthesis of polysubstituted aromatic sulfonyl chlorides through the development of specialized catalyst systems and reaction conditions [15] [16] [14]. These approaches offer improved selectivity, milder reaction conditions, and enhanced functional group tolerance compared to traditional methods.

Palladium-catalyzed systems have emerged as powerful tools for regioselective aromatic functionalization [14]. Palladium-catalyzed decarbonylative iodination provides access to iodinated aromatic compounds from readily available carboxylic acid precursors under mild conditions [14]. This methodology employs Xantphos ligands in combination with palladium catalysts to achieve high regioselectivity in iodine incorporation [14].

Copper-catalyzed halogenation reactions offer alternative pathways for introducing halogen substituents with precise regiocontrol [17] [9]. Copper chloride catalysts demonstrate particular effectiveness in chlorination reactions, providing high yields under relatively mild conditions [9]. The copper-catalyzed approach utilizes nitrogen-halosuccinimide reagents to generate electrophilic halogen species in situ [9].

Gold-catalyzed halogenation represents a significant advancement in catalytic aromatic functionalization [9]. Gold trichloride catalysts activate nitrogen-halosuccinimides to promote halogenation of both activated and unactivated aromatic substrates [9]. This methodology demonstrates remarkable efficiency, requiring only 1 mole percent catalyst loading to achieve near-quantitative conversions [9].

Table 2: Catalytic Regioselective Synthesis Methods

Catalyst SystemSubstrate TypeReaction ConditionsRegioselectivityYield (%)Reference
Palladium/XantphosAryl carboxylic acids120°C, 4h>95%85-92 [14]
Copper chlorideAromatic compounds80°C, 2h90%78-95 [9]
Gold trichlorideBenzene derivatives25°C, 1h98%95-99 [9]
Silver hexafluoroantimonateChloroarenes25°C, 0.5h95%88-94 [7]

Photocatalytic approaches represent an emerging area in regioselective aromatic halogenation [15] [18]. Potassium poly(heptazine imide) photocatalysts enable the oxidation of halide anions under visible light irradiation to generate electrophilic halogen species [18]. This methodology demonstrates excellent functional group tolerance and operates under environmentally benign conditions [18].

The development of heterogeneous photocatalysts addresses key limitations associated with homogeneous systems, including catalyst recovery and recycling [15] [18]. Carbon nitride-based photocatalysts exhibit exceptional chemical and thermal stability, making them suitable for reactions involving highly reactive intermediates [18].

Microwave-assisted catalytic processes provide enhanced reaction rates and improved selectivity through precise temperature and energy control [16] [17]. Microwave irradiation enables rapid heating and uniform energy distribution, resulting in shortened reaction times and reduced side product formation [16]. Copper-catalyzed coupling reactions under microwave conditions demonstrate dramatic rate enhancements, reducing reaction times from hours to minutes [17].

Mechanistic investigations of catalytic systems reveal that ligand selection plays a crucial role in determining regioselectivity [13] [14]. Computational studies using density functional theory methods provide insights into the factors governing site selectivity in electrophilic aromatic substitution reactions [13]. These studies identify electronic and steric factors that influence the preferred reaction sites on polysubstituted aromatic systems [13].

Temperature and solvent effects significantly influence the regioselectivity of catalytic reactions [19]. Lower reaction temperatures generally favor kinetic control, leading to products formed through the fastest reaction pathway [19]. Conversely, elevated temperatures promote thermodynamic control, resulting in the most stable product distribution [19].

Green Chemistry Strategies in Sulfonyl Chloride Preparation

Green chemistry approaches to sulfonyl chloride synthesis focus on minimizing environmental impact through atom-economical reactions, solvent reduction, and waste minimization strategies [20] [21] [22]. These methodologies address key sustainability challenges associated with traditional synthetic approaches while maintaining synthetic efficiency and product quality.

Continuous flow synthesis represents a significant advancement in green chemistry applications for sulfonyl chloride preparation [20] [21]. Flow reactors enable precise control of reaction parameters, including temperature, residence time, and reagent mixing, resulting in improved selectivity and reduced waste generation [20]. The continuous flow approach eliminates the need for large reaction volumes and provides enhanced safety through better heat and mass transfer characteristics [20].

Process intensification through continuous flow technology achieves dramatic improvements in space-time yields compared to batch processes [20]. Studies demonstrate space-time yields of 6.7 kilograms per liter per hour for model sulfonyl chloride synthesis in flow reactors, representing significant productivity enhancements [20]. The reduced reactor volume and improved heat transfer characteristics enable safer operation of highly exothermic reactions [20].

Table 3: Green Chemistry Metrics for Sulfonyl Chloride Synthesis

MethodProcess Mass IntensityE-FactorAtom Economy (%)Solvent Recovery (%)Reference
Traditional Chlorosulfonic acid20.219.2440 [22]
Sulfur trioxide in sulfur dioxide12.711.75195 [22]
Flow with Dichlorohydantoin20194880 [21]
Flow with Nitric acid/Hydrochloric acid/Oxygen15145585 [23]

Ionic liquid-mediated sulfonation provides an alternative approach that eliminates the need for traditional organic solvents [24]. Ionic liquids serve as both solvent and catalyst for sulfonation reactions, offering advantages including negligible vapor pressure, thermal stability, and recyclability [24]. Water-stable ionic liquids demonstrate particular utility for sulfonation reactions, as they remain unaffected by trace moisture that typically interferes with traditional methods [24].

The ionic liquid approach eliminates by-product formation associated with conventional sulfonation methods [24]. Traditional sulfonation using sulfuric acid generates significant quantities of dilute acid waste, whereas ionic liquid-mediated reactions produce minimal waste streams [24]. The ionic liquid medium can be recovered and reused multiple times without significant loss of activity [24].

Oxidative chlorination methodologies utilizing environmentally benign oxidants represent another important green chemistry advancement [21] [23] [25]. These approaches employ sodium chlorite, hydrogen peroxide, or oxygen as terminal oxidants, avoiding the use of chlorine gas or other hazardous chlorinating agents [23] [25]. The oxidative approach converts readily available thiol or disulfide precursors directly to sulfonyl chlorides in a single step [23] [25].

Metal-free protocols eliminate the need for transition metal catalysts, reducing both cost and environmental impact [21] [23]. Sodium chlorite-mediated oxidative chlorination achieves yields up to 96% for diverse substrates while operating under mild conditions [25]. The protocol demonstrates broad substrate scope, accommodating thiols, disulfides, thioacetates, and xanthates as starting materials [25].

Solvent-free reaction conditions further enhance the environmental profile of sulfonyl chloride synthesis [26] [27]. Neat reaction conditions eliminate solvent-related waste streams and simplify product purification procedures [26]. Microwave assistance enables efficient heating in solvent-free systems, maintaining high reaction rates despite the absence of solvent [26].

Atom economy considerations drive the development of more efficient synthetic routes [28]. Traditional sulfonation methods typically exhibit atom economies below 50% due to the generation of significant by-product streams [28]. Green chemistry approaches target atom economies exceeding 70% through careful selection of reagents and reaction conditions [28].

Life cycle assessment studies provide comprehensive evaluation of environmental impact across entire synthetic processes [28]. These analyses consider raw material consumption, energy requirements, waste generation, and end-of-life considerations [28]. Process mass intensity values below 15 represent significant improvements over traditional methods that typically exhibit values exceeding 20 [22] [23].

Enzyme-catalyzed halogenation offers a biocatalytic alternative for introducing halogen substituents under mild conditions [29]. Haloperoxidase enzymes generate electrophilic halogen species from halide salts using hydrogen peroxide as the terminal oxidant [29]. This approach operates at ambient temperature and physiological pH, eliminating the need for harsh reaction conditions [29].

Thermal Stability Characteristics

2-Chloro-4-iodobenzene-1-sulfonyl chloride exhibits distinct thermodynamic stability patterns that are characteristic of halogenated aromatic sulfonyl chlorides. The compound demonstrates relative stability at ambient conditions, with a melting point range of 172-175°C , indicating substantial intermolecular forces and crystalline packing efficiency. This elevated melting point, compared to related sulfonyl chlorides such as 4-chlorobenzenesulfonyl chloride (50-52°C) [2] and 4-fluorobenzenesulfonyl chloride (29-31°C) [3], reflects the significant influence of the iodine substituent on the thermal properties.

The thermal decomposition behavior of aromatic sulfonyl chlorides follows well-established mechanistic pathways involving both heterolytic and homolytic bond cleavage processes [4] [5]. For 2-chloro-4-iodobenzene-1-sulfonyl chloride, the primary decomposition pathways involve sequential bond breaking mechanisms that initiate at temperatures exceeding 150°C. Research on sulfonyl chloride thermal decomposition indicates that the process typically involves simultaneous cleavage of carbon-sulfur and sulfur-chlorine bonds, resulting in the formation of sulfur dioxide molecules and free radical species [5] [6].

Decomposition Mechanism Pathways

The thermal decomposition of 2-chloro-4-iodobenzene-1-sulfonyl chloride proceeds through multiple concurrent pathways. The primary pathway involves heterolytic scission of the carbon-sulfur bond, facilitated by the electron-withdrawing effects of both chlorine and iodine substituents [4] [7]. This process generates a stabilized aromatic cation intermediate and a sulfonyl chloride anion fragment. The activation energy for this heterolytic process is estimated to be in the range of 27-34 kcal/mol, based on analogous aromatic sulfonyl chloride systems [4].

Secondary decomposition pathways include homolytic cleavage of the sulfur-chlorine bond, producing sulfonyl radicals and chlorine radicals [5] [6]. The presence of the iodine substituent significantly influences this pathway due to its propensity for radical stabilization through hyperconjugation effects. Experimental evidence from related iodinated aromatic compounds suggests that carbon-iodine bond cleavage becomes competitive at elevated temperatures, contributing to the formation of iodine radicals and chlorinated aromatic fragments [8] [9].

Temperature-Dependent Stability Profile

The thermodynamic stability of 2-chloro-4-iodobenzene-1-sulfonyl chloride exhibits marked temperature dependence. Below 100°C, the compound remains structurally intact with minimal decomposition, making it suitable for synthetic applications under controlled conditions. Between 100-150°C, initial thermal stress manifests as gradual evolution of hydrogen chloride gas, primarily through hydrolytic processes involving trace moisture [10] [11]. At temperatures exceeding 150°C, rapid decomposition occurs with the liberation of sulfur dioxide, hydrogen chloride, and various chlorinated and iodinated aromatic fragments.

The compound's thermal stability is further influenced by environmental factors including humidity, oxygen exposure, and the presence of catalytic surfaces. Storage under anhydrous conditions at temperatures below 8°C significantly extends the thermal stability window, preventing premature decomposition through hydrolytic pathways [12].

Solubility Characteristics in Organic Solvent Systems

Polar Solvent Interactions

2-Chloro-4-iodobenzene-1-sulfonyl chloride demonstrates high solubility in polar organic solvents, particularly those capable of dipole-dipole interactions and hydrogen bonding with the sulfonyl functionality . The compound exhibits excellent solubility in methanol, ethanol, and acetone, with dissolution occurring readily at ambient temperatures. This solubility behavior reflects the polar nature of the sulfonyl chloride group, which provides favorable thermodynamic interactions with polar solvents through dipole alignment and partial charge stabilization.

In dichloromethane, the compound shows particularly high solubility due to the complementary halogen-halogen interactions between the solvent and the chlorine and iodine substituents on the aromatic ring [13]. These halogen bonding interactions provide additional stabilization energy that enhances dissolution kinetics and overall solubility limits. Tetrahydrofuran and dimethylformamide also serve as effective solvents, with the oxygen and nitrogen heteroatoms providing nucleophilic sites for weak coordination with the electrophilic sulfur center.

Non-Polar Solvent Behavior

The solubility profile in non-polar solvents reveals the predominantly polar character of 2-chloro-4-iodobenzene-1-sulfonyl chloride. The compound exhibits minimal solubility in hydrocarbon solvents such as hexane and petroleum ether, consistent with the poor solvation of the polar sulfonyl chloride functionality by non-polar media . This immiscibility arises from the unfavorable entropy of mixing between the highly polar solute and non-polar solvents, resulting in phase separation under most conditions.

Toluene represents an intermediate case, where moderate solubility is observed due to the aromatic-aromatic interactions between the benzene ring of the solvent and the substituted benzene ring of the compound [2]. These π-π stacking interactions provide sufficient enthalpic driving force to achieve partial dissolution, though the overall solubility remains limited compared to polar solvents.

Solvent Polarity Index Correlation

Systematic analysis of solubility behavior across different organic solvents reveals a strong correlation with solvent polarity indices. Solvents with polarity indices above 4.0 generally provide good to excellent solubility for 2-chloro-4-iodobenzene-1-sulfonyl chloride, while those below 3.0 show limited dissolution capacity. This correlation reflects the fundamental requirement for adequate dipole moment matching between solute and solvent for favorable thermodynamic mixing.

The compound's complete insolubility in water (polarity index 10.2) appears paradoxical given this correlation but is explained by the competing hydrolysis reaction that rapidly converts the sulfonyl chloride to the corresponding sulfonic acid [14] [15]. This reactivity toward water precludes meaningful solubility measurements and represents a fundamental limitation for aqueous applications.

Melting Point Behavior and Phase Transition Analysis

Crystalline Structure and Melting Characteristics

2-Chloro-4-iodobenzene-1-sulfonyl chloride exhibits a well-defined melting point range of 172-175°C, indicative of a crystalline solid with ordered molecular packing . This relatively high melting point among halogenated aromatic sulfonyl chlorides reflects the significant intermolecular forces operating within the crystal lattice. The presence of both chlorine and iodine substituents creates substantial dipole moments that facilitate strong dipole-dipole interactions between adjacent molecules in the solid state.

The narrow melting point range (3°C) suggests a high degree of molecular purity and uniform crystal structure. Comparative analysis with related compounds reveals that the iodine substituent contributes approximately 120-125°C to the melting point elevation relative to unsubstituted benzenesulfonyl chloride derivatives. This substantial increase reflects both the mass effect of the heavy iodine atom and the enhanced intermolecular interactions arising from its polarizable electron cloud.

Phase Transition Thermodynamics

The solid-to-liquid phase transition of 2-chloro-4-iodobenzene-1-sulfonyl chloride involves the disruption of crystalline order and the formation of a disordered liquid phase. Thermodynamic analysis indicates that the enthalpy of fusion is significantly higher than typical organic compounds due to the strong intermolecular forces that must be overcome during melting. The entropy change associated with this phase transition reflects the large difference in molecular organization between the ordered crystalline state and the disordered liquid phase.

The phase transition exhibits characteristic behavior of molecular crystals, with a sharp melting point and minimal supercooling effects during recrystallization. This behavior contrasts with ionic or network solids and confirms the molecular nature of the crystalline packing. The relatively high melting point also indicates that the compound maintains structural integrity well above ambient temperatures, making it suitable for high-temperature synthetic applications.

Thermal Analysis and Decomposition Onset

Differential scanning calorimetry studies of related sulfonyl chloride compounds indicate that 2-chloro-4-iodobenzene-1-sulfonyl chloride undergoes melting without concurrent decomposition, provided heating rates remain below 10°C per minute [16] [10]. Above the melting point, the liquid phase remains stable for brief periods before thermal decomposition pathways become kinetically favorable. The onset of decomposition typically occurs 15-25°C above the melting point, providing a narrow but usable temperature window for melt-phase applications.

The physical appearance of the compound as a white to light yellow crystalline solid suggests minimal impurities or decomposition products in the pure material. Any coloration typically indicates trace amounts of oxidized or hydrolyzed species, which can affect both the melting point behavior and thermal stability characteristics. Proper storage under anhydrous, inert conditions maintains the colorless character and sharp melting point behavior essential for accurate physical property determination.

PropertyValueComparative Analysis
Melting Point Range172-175°C Significantly elevated compared to 4-chlorobenzenesulfonyl chloride (50-52°C) [2]
Thermal Stability WindowStable to 150°CLimited by decomposition onset above melting point
Crystalline CharacterWhite to light yellow solid Molecular crystal with strong intermolecular forces
Phase Transition BehaviorSharp melting, minimal supercoolingCharacteristic of pure molecular compounds

XLogP3

3.2

Dates

Last modified: 04-14-2024

Explore Compound Types